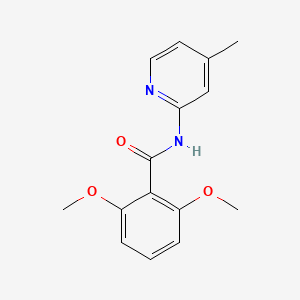

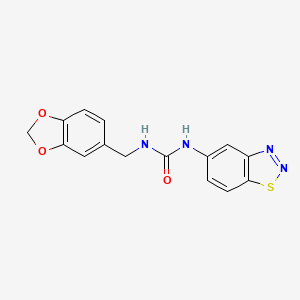

3-methoxy-N-(2-phenylethyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-N-(2-phenylethyl)-2-naphthamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its performance-enhancing properties.

Applications De Recherche Scientifique

Selectivity Engineering in Chemical Synthesis

Studies have demonstrated the use of naphthyl derivatives in catalytic processes, such as the O-methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the manufacture of the non-steroidal anti-inflammatory drug naproxen. This process utilizes green chemistry principles, employing dimethyl carbonate as a safer methylation agent and focusing on catalyst efficiency and selectivity to minimize environmental impact (Yadav & Salunke, 2013).

Electrocatalysis in Drug Synthesis

Electrocatalytic methods have been explored for the synthesis of anti-inflammatory compounds. For instance, the electrocatalytic reduction of arylethyl chlorides, precursors to anti-inflammatory drugs, showcases the potential for greener and more efficient synthesis routes. The presence of CO2 enhances the electrocatalytic effect, underscoring the role of innovative approaches in pharmaceutical manufacturing (Isse, Ferlin, & Gennaro, 2005).

Anticancer Activity of Naphthyridine Derivatives

Naphthyridine derivatives, including compounds with methoxy groups, have shown promising anticancer activity. Research into these compounds has revealed their ability to induce cell death mechanisms such as necroptosis and apoptosis in melanoma cells, highlighting the therapeutic potential of structurally similar naphthyl derivatives in cancer treatment (Kong et al., 2018).

Photophysical Properties of Polymers

The functionalization of polymers with naphthyl and methoxy groups has been investigated to tune the optical and photophysical properties of materials, such as poly(thiophene)s. These modifications can significantly enhance solid-state emission, opening up applications in optoelectronics and advanced material sciences (Li, Vamvounis, & Holdcroft, 2002).

Synthesis of Anti-inflammatory Agents

A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, has been developed, showcasing the role of naphthyl derivatives in pharmaceutical synthesis. This method emphasizes efficiency and practicality, underscoring the ongoing need for streamlined synthesis processes in drug development (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Propriétés

IUPAC Name |

3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-23-19-14-17-10-6-5-9-16(17)13-18(19)20(22)21-12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEKVLYQBREOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)

![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)